

Synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

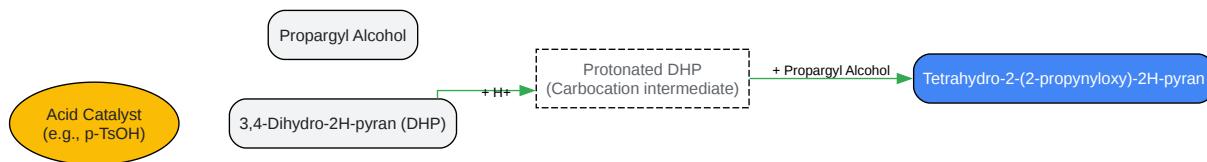
Compound of Interest

Compound Name: Tetrahydro-2-(2-propynyloxy)-2H-pyran

Cat. No.: B147309

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


This in-depth technical guide provides a comprehensive overview of the synthesis of **Tetrahydro-2-(2-propynyloxy)-2H-pyran**, a versatile building block in organic synthesis. This compound is frequently utilized in the development of pharmaceuticals, agrochemicals, and materials science due to its unique structure and reactivity.^[1] The synthesis primarily involves the protection of the hydroxyl group of propargyl alcohol with 3,4-dihydro-2H-pyran (DHP), forming a tetrahydropyranyl (THP) ether.^{[2][3]} This guide details the experimental protocols, summarizes key quantitative data, and illustrates the reaction pathway.

Core Synthesis Reaction

The principal method for synthesizing **Tetrahydro-2-(2-propynyloxy)-2H-pyran** is the acid-catalyzed reaction between propargyl alcohol and 3,4-dihydro-2H-pyran.^[4] This reaction is a classic example of the use of DHP as a protecting group for alcohols.^{[2][5]} The THP ether formed is stable under a variety of reaction conditions, yet can be easily removed by acidic hydrolysis to restore the alcohol.^{[2][3]}

Reaction Pathway:

The synthesis proceeds via an acid-catalyzed Markownikov addition of the alcohol to the double bond of 3,4-dihydro-2H-pyran.^[6]

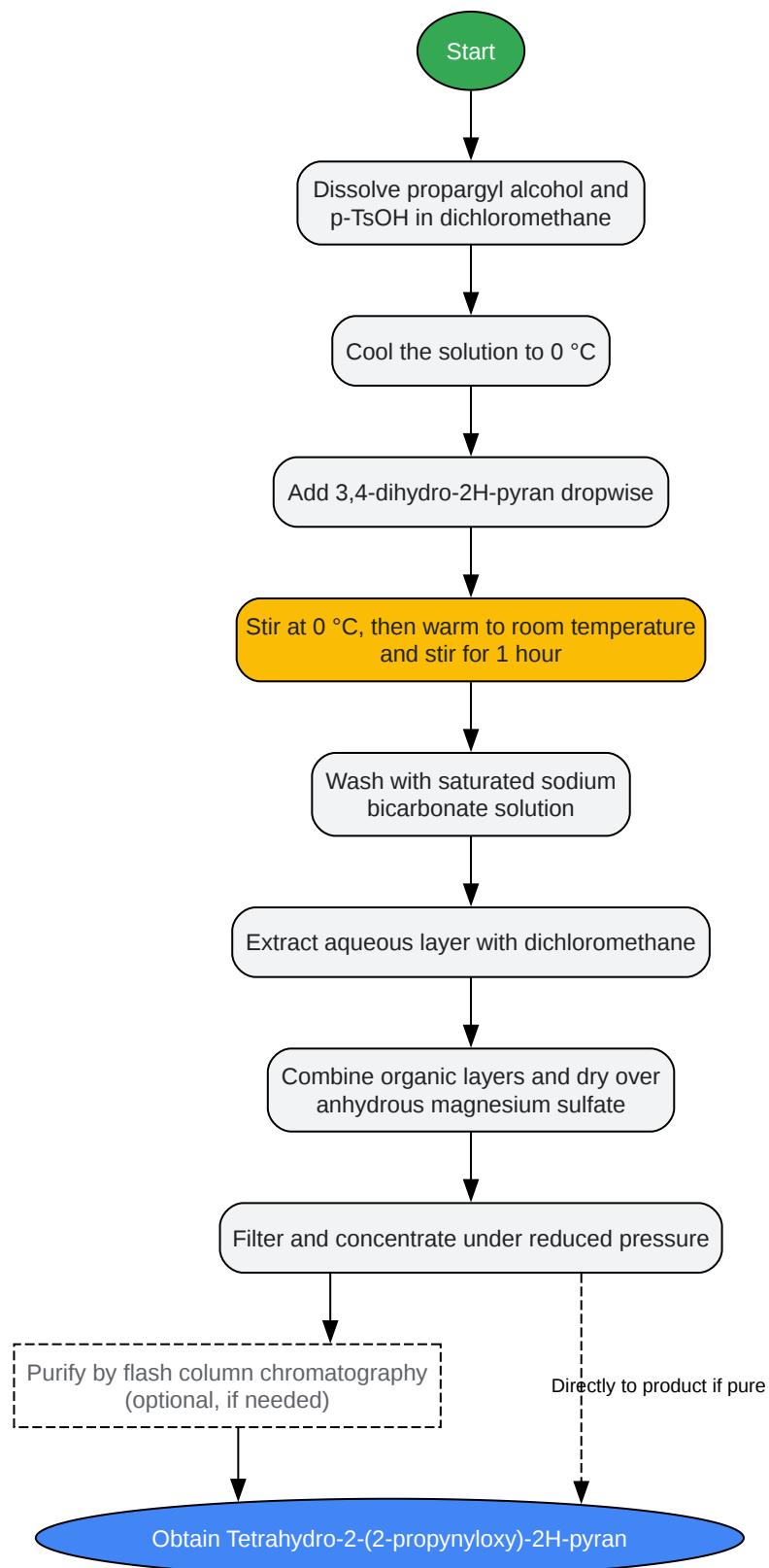
[Click to download full resolution via product page](#)

Caption: Acid-catalyzed synthesis of **Tetrahydro-2-(2-propynyloxy)-2H-pyran**.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the final product, **Tetrahydro-2-(2-propynyloxy)-2H-pyran**.

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL at 25°C)	Refractive Index (n ₂₀ /D)
Propargyl alcohol	C ₃ H ₄ O	56.06	114-115	0.948	1.432
3,4-Dihydro-2H-pyran	C ₅ H ₈ O	84.12	86	0.922	1.440
Tetrahydro-2-(2-propynyloxy)-2H-pyran	C ₈ H ₁₂ O ₂	140.18 ^[4]	63-65 at 9 mmHg ^{[4][7]}	0.997 ^{[4][7]}	1.458 ^{[4][7]}


Detailed Experimental Protocols

Several detailed experimental procedures for the synthesis of **Tetrahydro-2-(2-propynyloxy)-2H-pyran** have been reported. Below is a representative protocol based on literature procedures.^[4]

Materials:

- Propargyl alcohol
- 3,4-Dihydro-2H-pyran (DHP)
- p-Toluenesulfonic acid monohydrate (p-TsOH)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Hexane
- Ether

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis.

Detailed Procedure:

- To a solution of propargyl alcohol (e.g., 2.6 mL, 44.6 mmol) and p-toluenesulfonic acid monohydrate (e.g., 0.09 g, 0.5 mmol) in dichloromethane (45 mL), 3,4-dihydro-2H-pyran (e.g., 4.3 mL, 46.8 mmol) is added dropwise at 0 °C.[4]
- The reaction mixture is stirred at 0 °C for 5 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.[4]
- The reaction is quenched by washing with a saturated aqueous solution of sodium bicarbonate (30 mL).[4]
- The aqueous layer is extracted with dichloromethane (45 mL).[4]
- The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[4]
- The resulting crude product, a yellow oil, can be further purified if necessary, for instance by flash column chromatography.[6] A typical yield for this reaction is high, around 97.2%. [4]

Characterization Data:

- Thin Layer Chromatography (TLC): $R_f = 0.30$ (hexane/ether, 95:5).[4]
- ^1H NMR (400 MHz, CDCl_3): $\delta = 1.50\text{-}1.67$ (m, 4H), 1.70-1.89 (m, 2H), 2.41 (t, $J = 2.4$ Hz, 1H), 3.52-3.57 (m, 1H), 3.82-3.87 (m, 1H), 4.27 (ddd, $J = 2.4$ Hz, 11.3 Hz, 15.8 Hz, 2H), 4.83 (t, $J = 3.4$ Hz, 1H).[4]
- ^{13}C NMR (100 MHz, CDCl_3): $\delta = 19.0, 25.3, 30.2, 53.9, 61.9, 74.0, 79.7, 96.8$.[4]
- Mass Spectrometry (MS-Cl): m/z calculated for $\text{C}_8\text{H}_{12}\text{O}_2$ $[\text{M}+\text{H}]^+$, 141; found, 141.[4]

Applications in Research and Development

Tetrahydro-2-(2-propynyoxy)-2H-pyran is a valuable intermediate in the synthesis of complex molecules.[8] The anion formed by metalation at the acetylenic carbon can react with a variety of electrophiles, allowing for further molecular elaboration.[4] It has been used as a reagent in the synthesis of natural products such as (-)-Histrionicotoxin and (-)-Exiguolide.[9] Its

utility also extends to materials science, where it is explored for the development of novel polymers and coatings.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 3,4-Dihydropyran - Wikipedia [en.wikipedia.org]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. TETRAHYDRO-2-(2-PROPYNYLOXY)-2H-PYRAN | 6089-04-9 [chemicalbook.com]
- 5. Dihydropyran (DHP) [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tetrahydro-2-(2-propynyloxy)-2H-pyran 98 6089-04-9 [sigmaaldrich.com]
- 8. Tetrahydro-2-(2-propynyloxy)-2H-pyran | 6089-04-9 | J-640454 [biosynth.com]
- 9. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Synthesis of Tetrahydro-2-(2-propynyloxy)-2H-pyran: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147309#literature-review-of-tetrahydro-2-2-propynyloxy-2h-pyran-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com